molecular formula C9H16O5S B8399036 Ethyl 2-methyl-2-(methylsulfonyl)-5-oxopentanoate

Ethyl 2-methyl-2-(methylsulfonyl)-5-oxopentanoate

Cat. No. B8399036
M. Wt: 236.29 g/mol
InChI Key: FUHCKJVAXOPAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-2-(methylsulfonyl)-5-oxopentanoate is a useful research compound. Its molecular formula is C9H16O5S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 2-methyl-2-(methylsulfonyl)-5-oxopentanoate

Molecular Formula

C9H16O5S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 2-methyl-2-methylsulfonyl-5-oxopentanoate

InChI

InChI=1S/C9H16O5S/c1-4-14-8(11)9(2,6-5-7-10)15(3,12)13/h7H,4-6H2,1-3H3

InChI Key

FUHCKJVAXOPAPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCC=O)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dimethylpyridine (6.1 mL, 52.9 mmol, 2.0 equiv), osmium tetroxide (2.5% w/v solution in tert-butyl alcohol, 6.6 mL, 0.53 mmol, 0.02 equiv), and sodium periodate (23.1 g, 106 mmol 4.0 equiv) were added sequentially to a solution of ethyl 2-methyl-2-(methylsulfonyl)hex-5-enoate (6.2 g, 26.0 mmol, 1.0 equiv) in 1,4-dioxane-water (3:1, 0.27 L) at room temperature. After vigorously stirring overnight (approx. 18 h), the reaction was partitioned between dichloromethane (0.2 L) and water (0.2 L). The aqueous phase was extracted with dichloromethane (0.2 L). The combined organic phases were washed with brine (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to provide the title compound as an oil (6.2 g). MS (GCMS) m/z 237 (M+1). 1H NMR (400 MHz, CHLOROFORM-d) δ1.34 (t, J=7.22 Hz, 3H) 1.63 (s, 3H) 2.21-2.39 (m, 1H) 2.56 (s, 2H) 2.65-2.81 (m, 1H) 3.05-3.17 (m, 3H) 4.30 (q, J=7.15 Hz, 2H) 9.79 (s, 1H).
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
ethyl 2-methyl-2-(methylsulfonyl)hex-5-enoate
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0.27 L
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
catalyst
Reaction Step One

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